Cas no 886503-26-0 (3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid structure](https://www.kuujia.com/scimg/cas/886503-26-0x500.png)
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3,6-dicyclopropyl-1-methyl-1 h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
- Inchi: 1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19)
- InChI Key: GOHFVPPHNQBYMS-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2CC2)=NC2=C1C(C1CC1)=NN2C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 394
- XLogP3: 1.5
- Topological Polar Surface Area: 68
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263516-2.5g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
Chemenu | CM286946-1g |
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95%+ | 1g |
$641 | 2023-02-17 | |
1PlusChem | 1P01C5WO-500mg |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 500mg |
$944.00 | 2023-12-16 | |
1PlusChem | 1P01C5WO-2.5g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 2.5g |
$2276.00 | 2023-12-16 | |
1PlusChem | 1P01C5WO-5g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 5g |
$3338.00 | 2023-12-16 | |
Enamine | EN300-263516-0.5g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
Chemenu | CM286946-1g |
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95+% | 1g |
$545 | 2021-08-18 | |
Enamine | EN300-263516-0.1g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
Enamine | EN300-263516-10.0g |
3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314095-500mg |
3,6-Dicyclopropyl-1-methyl-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
886503-26-0 | 97% | 500mg |
¥17962.00 | 2024-04-26 |
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Related Literature
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Research Briefing on 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 886503-26-0)
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 886503-26-0) is a novel heterocyclic compound that has recently garnered significant attention in the field of medicinal chemistry. This compound belongs to the pyrazolopyridine class, which is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this molecule, particularly the presence of cyclopropyl groups and a carboxylic acid moiety, make it a promising candidate for further drug development and therapeutic applications.
Recent studies have focused on the synthesis and biological evaluation of 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. One of the key objectives of these studies has been to explore its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific kinases, suggesting its potential as a lead compound for further optimization.
In addition to its kinase inhibitory properties, researchers have also investigated the compound's pharmacokinetic profile. Early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has acceptable solubility and metabolic stability, which are critical factors for its development as a drug candidate. However, further in vivo studies are required to fully understand its bioavailability and toxicity profile.
The synthetic route for 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been optimized to improve yield and purity. Recent advancements in catalytic methods have enabled the efficient introduction of cyclopropyl groups, which are often challenging to incorporate into heterocyclic frameworks. These synthetic improvements are expected to facilitate large-scale production and further biological testing of this compound.
Looking ahead, the potential applications of 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid extend beyond kinase inhibition. Its structural versatility makes it a valuable scaffold for the development of other therapeutic agents, including antimicrobials and anti-inflammatory drugs. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities and accelerate the translation of this research into clinical applications.
In conclusion, 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 886503-26-0) represents a promising compound with significant potential in drug discovery. Continued research into its biological activities, pharmacokinetics, and synthetic optimization will be essential to fully realize its therapeutic benefits. This compound exemplifies the ongoing innovation in medicinal chemistry and highlights the importance of heterocyclic scaffolds in addressing unmet medical needs.
886503-26-0 (3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) Related Products
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 857369-11-0(2-Oxoethanethioamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)




